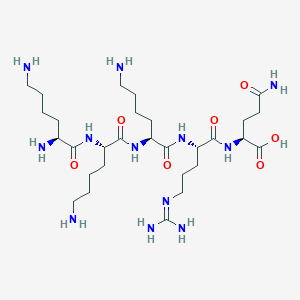![molecular formula C12H14N4 B12582606 1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]- CAS No. 198347-70-5](/img/structure/B12582606.png)
1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]- is a heterocyclic organic compound that features an imidazole ring substituted with an ethyl group and a 4-methylphenylazo group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions, where an ethyl halide reacts with the imidazole ring under basic conditions.
Azo Coupling Reaction: The 4-methylphenylazo group is introduced through an azo coupling reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the azo group to the corresponding amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include N-oxides, amines, and substituted imidazole derivatives.
Scientific Research Applications
1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The azo group can undergo redox reactions, generating reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]- can be compared with other similar compounds such as:
1H-Imidazole, 2-ethyl-4-methyl-: This compound has a similar imidazole ring but different substituents, leading to different chemical and biological properties.
1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and applications.
Properties
CAS No. |
198347-70-5 |
|---|---|
Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
(1-ethylimidazol-2-yl)-(4-methylphenyl)diazene |
InChI |
InChI=1S/C12H14N4/c1-3-16-9-8-13-12(16)15-14-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |
InChI Key |
ZEKSLUMDTVARTE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1N=NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)
![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)

![2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582566.png)
![3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12582573.png)



![N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B12582585.png)

![1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene](/img/structure/B12582601.png)

